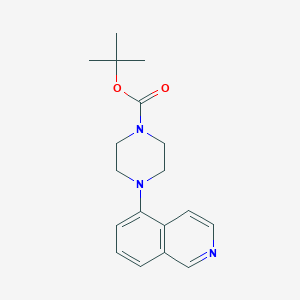

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C18H23N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Route 1: The synthesis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate can be achieved through the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Route 2: Another method involves the use of isoquinoline-5-boronic acid and tert-butyl 4-piperazinecarboxylate in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium phosphate, K3PO4). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and heated to around 100°C.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents like alkyl halides (e.g., methyl iodide) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like triethylamine (Et3N).

Major Products:

Oxidation: Isoquinoline derivatives with oxidized functional groups.

Reduction: Reduced piperazine derivatives.

Substitution: Alkylated piperazine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is primarily investigated for its interactions with dopamine receptors, particularly the D2 and D3 subtypes. Research indicates that compounds with similar structures can exhibit selective agonist or antagonist activity at these receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Dopamine Receptor Interaction

Studies have shown that derivatives of isoquinoline-piperazine hybrids can selectively activate D3 receptors while having less affinity for D2 receptors. This selectivity is vital as it may lead to reduced side effects commonly associated with non-selective dopamine agonists, such as dyskinesia in Parkinson's disease patients .

Neuroprotective Effects

The neuroprotective potential of this compound stems from its ability to modulate dopamine receptor activity and possibly exert antioxidant effects. Research has indicated that compounds with similar piperazine structures can protect against oxidative stress in neuronal cells, a critical factor in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from commercially available isoquinoline derivatives and piperazine. The structure-activity relationship studies reveal that modifications to the piperazine ring and the isoquinoline moiety can significantly influence the pharmacological profile of the compound.

Synthetic Pathways

The synthetic routes often utilize palladium-catalyzed reactions to form the piperazine linkage followed by esterification to introduce the tert-butyl carboxylate group. Variations in substituents on the isoquinoline ring can lead to compounds with enhanced receptor selectivity and potency .

Parkinson's Disease Models

In preclinical studies using animal models of Parkinson's disease, compounds similar to this compound have demonstrated significant improvements in motor function and reductions in neurodegeneration markers. For example, a study reported that a related compound exhibited a preferential agonist activity at the D3 receptor, leading to enhanced neuroprotection in reserpinized rat models .

Antidepressant Effects

Emerging research suggests that selective D3 receptor agonists may also offer antidepressant effects, particularly beneficial for patients with co-morbid depression and Parkinson's disease. The modulation of dopaminergic pathways through targeted receptor activation has been hypothesized to improve mood and cognitive function .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The isoquinoline moiety can bind to receptor sites, while the piperazine ring can interact with other functional groups in the target molecule. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and enhances its potential as a versatile building block in medicinal chemistry.

Activité Biologique

Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound contains a piperazine ring and an isoquinoline moiety, which contribute to its interaction with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}N_{2}O_{2}. The presence of the isoquinoline structure allows for specific receptor binding, while the piperazine ring enhances its interaction capabilities with other functional groups. This dual functionality makes it a significant candidate in drug development.

The biological activity of this compound primarily involves its ability to modulate receptor activity and enzyme interactions. The isoquinoline moiety is known to bind to specific receptor sites, while the piperazine ring can interact with various functional groups, leading to modulation of biological pathways. This mechanism suggests potential therapeutic effects in conditions such as cancer and neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound may act as a ligand in receptor binding studies, showing promise in various therapeutic areas:

- Cancer Treatment : The compound's ability to inhibit specific kinases, such as ERK5, has been explored for its potential in cancer therapy. Inhibition of the ERK5 pathway can lead to decreased cellular proliferation and survival, making it a target for cancer treatment .

- Neurological Disorders : Due to its structural features, this compound may also be relevant in developing treatments for neurological conditions by interacting with neurotransmitter receptors .

Binding Affinity Studies

Studies have demonstrated that this compound exhibits significant binding affinities towards various receptors. The following table summarizes some key findings related to its receptor interactions:

| Receptor | Binding Affinity (IC50) | Effect |

|---|---|---|

| ERK5 | Submicromolar | Inhibition of kinase activity |

| Dopamine Receptor D2 | Nanomolar | Modulation of dopaminergic signaling |

| Serotonin Receptor 5HT1A | Micromolar | Potential anxiolytic effects |

These interactions suggest that the compound could lead to the development of new pharmacological agents targeting these receptors.

Case Studies

- Cancer Cell Line Studies : In vitro studies using HeLa cells have shown that this compound can effectively inhibit cell proliferation by targeting the ERK5 pathway. The results indicated a reduction in cell viability at concentrations as low as 0.5 μM, highlighting its potential as an anticancer agent .

- Neuropharmacological Assessments : In animal models, administration of the compound led to significant alterations in behavior consistent with modulation of serotonin pathways, suggesting potential applications in treating anxiety disorders .

Propriétés

IUPAC Name |

tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFVAONVLCETEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610482 | |

| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444620-69-3 | |

| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.